alpha,alpha,alpha',alpha'-Tetramethyl-5-(dibromomethyl)-1,3-benzenediacetonitrile alpha,alpha,alpha',alpha'-Tetramethyl-5-(dibromomethyl)-1,3-benzenediacetonitrile
Brand Name: Vulcanchem
CAS No.: 1027160-12-8
VCID: VC0193202
InChI: InChI=1S/C15H16Br2N2/c1-14(2,8-18)11-5-10(13(16)17)6-12(7-11)15(3,4)9-19/h5-7,13H,1-4H3
SMILES: CC(C)(C#N)C1=CC(=CC(=C1)C(Br)Br)C(C)(C)C#N
Molecular Formula: C15H16Br2N2
Molecular Weight: 384.11 g/mol

alpha,alpha,alpha',alpha'-Tetramethyl-5-(dibromomethyl)-1,3-benzenediacetonitrile

CAS No.: 1027160-12-8

VCID: VC0193202

Molecular Formula: C15H16Br2N2

Molecular Weight: 384.11 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

alpha,alpha,alpha',alpha'-Tetramethyl-5-(dibromomethyl)-1,3-benzenediacetonitrile - 1027160-12-8

Description

Alpha,alpha,alpha',alpha'-Tetramethyl-5-(dibromomethyl)-1,3-benzenediacetonitrile is a chemical compound with the molecular formula C15 H16 Br2 N2 and a molecular weight of 384.11 . It is also characterized by the CAS number 1027160-12-8 . The compound is identified as an impurity and is typically supplied in neat form with a purity level exceeding 95% as determined by HPLC (high-performance liquid chromatography) .

This chemical, also known as 2-[3-(2-cyanopropan-2-yl)-5-(dibromomethyl)phenyl]-2-methylpropanenitrile according to IUPAC nomenclature, has several restrictions on its purchase and use . These include freight limitations and a short shelf life, necessitating a review of the expiration date before use . Procurement might require permits or BSL (biosafety level) certification, as it is a controlled product .

While the provided search results do not list similar chemical compounds, another chemical compound is α,α'-Dihydroxy-1,3-diisopropylbenzene, with the molecular formula C12H18O2 .

CAS No. 1027160-12-8
Product Name alpha,alpha,alpha',alpha'-Tetramethyl-5-(dibromomethyl)-1,3-benzenediacetonitrile
Molecular Formula C15H16Br2N2
Molecular Weight 384.11 g/mol
IUPAC Name 2-[3-(2-cyanopropan-2-yl)-5-(dibromomethyl)phenyl]-2-methylpropanenitrile
Standard InChI InChI=1S/C15H16Br2N2/c1-14(2,8-18)11-5-10(13(16)17)6-12(7-11)15(3,4)9-19/h5-7,13H,1-4H3
Standard InChIKey AJUNARPIHUBZNV-UHFFFAOYSA-N
SMILES CC(C)(C#N)C1=CC(=CC(=C1)C(Br)Br)C(C)(C)C#N
Canonical SMILES CC(C)(C#N)C1=CC(=CC(=C1)C(Br)Br)C(C)(C)C#N
Appearance Solid powder
Purity > 95%
Synonyms 3,5-Bis(2-cyanoprop-2-yl)bromobenzyl bromide
PubChem Compound 16666890
Last Modified Aug 15 2023

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